molecular formula C14H14N6 B2595443 (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine CAS No. 537667-43-9

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2595443
CAS No.: 537667-43-9
M. Wt: 266.308
InChI Key: OAOSRUZSHSOQIL-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine is a synthetic small molecule belonging to the class of purine-hydrazone hybrids, designed for advanced oncology and kinase research. This compound features a strategic molecular hybridization, combining a 9H-purine core, a key scaffold in many bioactive molecules and ATP-competitive kinase inhibitors, with a hydrazone linker and a 4-ethylbenzylidene moiety . The purine nucleus is recognized for its ability to mimic adenine and engage in critical hydrogen bonding within the hinge region of kinase ATP-binding sites . Concurrently, the hydrazone linker contributes to molecular rigidity and is frequently associated with enhanced antiproliferative activity and kinase inhibition potential . The 4-ethylbenzylidene group is postulated to act as a hydrophobic head, potentially interacting with hydrophobic regions II in kinase domains to improve binding affinity and selectivity . Primary research applications for this compound are focused in the field of anticancer agent development. Purine-hydrazone scaffolds have recently been investigated as potential dual inhibitors of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . The dysregulation of these kinases is a well-established factor in the development and progression of various malignancies, including non-small-cell lung cancer (NSCLC) and breast cancer . Related analogs have demonstrated significant antiproliferative efficacy in vitro against human cancer cell lines such as A549 (lung carcinoma) and SKBR-3 (breast adenocarcinoma), with some compounds exhibiting superior potency to the reference drug lapatinib . Furthermore, mechanistic studies on similar compounds indicate the ability to induce cell cycle arrest in the G1 phase and trigger cellular apoptosis . This makes this compound a valuable chemical tool for researchers exploring new pathways in targeted cancer therapy and kinase signal transduction. This product is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c1-2-10-3-5-11(6-4-10)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,2H2,1H3,(H2,15,16,17,18,20)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOSRUZSHSOQIL-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323298
Record name N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

537667-43-9
Record name N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinylpurine with 4-ethylbenzaldehyde under basic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently converted to the desired product through an E-isomerization process. Common solvents used in this reaction include ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: Reduction of the hydrazinyl group can yield hydrazine or amine derivatives.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine exhibits promising anticancer properties. A study highlighted its efficacy against various cancer cell lines, demonstrating that it can inhibit cell proliferation and induce apoptosis. The mechanism of action appears to involve the modulation of signaling pathways associated with cancer growth.

  • Case Study : In vitro studies have shown that this compound significantly reduces the viability of breast cancer cells by disrupting their metabolic processes. The IC50 values were determined to be lower than those of many standard chemotherapeutics, suggesting a strong potential for further development .

Drug Development

The compound's unique structural features make it an attractive candidate for drug development. Its ability to interact with specific biological targets can be exploited to design new therapeutic agents.

  • Synthesis : The synthesis of this compound involves the condensation of 4-ethylbenzaldehyde with hydrazine derivatives and subsequent reactions to form the purine backbone. This synthetic route is crucial for producing analogs that may enhance therapeutic efficacy or reduce toxicity .

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; lower IC50 values compared to standard treatments
Drug DevelopmentPotential for new therapeutic agents; effective synthesis routes established

Mechanism of Action

The mechanism of action of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the purine ring can mimic natural nucleotides, interfering with nucleic acid metabolism and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Synthetic Methods : The target compound likely involves hydrazine condensation with a 4-ethylbenzaldehyde derivative, analogous to the synthesis of compound 9a in , which uses irradiation for hydrazone formation . Piperazine-substituted purines (e.g., 29 ) employ nucleophilic substitution or coupling reactions .
  • Substituent Effects : The 4-ethylbenzylidene group enhances lipophilicity compared to simpler hydrazinyl (e.g., compound in ) or polar piperazinyl derivatives. This could improve membrane permeability but reduce aqueous solubility .
  • Yields : Hydrazinyl derivatives synthesized via irradiation (e.g., 9a ) achieve moderate yields (60–68%), while piperazine derivatives show higher variability (9–79%) depending on acylating agents .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • Lipophilicity : The 4-ethylbenzylidene group increases logP compared to fluorophenyl (compound 9a ) or unsubstituted hydrazinyl analogs. This may enhance blood-brain barrier penetration but complicate formulation .
  • In contrast, piperazinyl derivatives (e.g., 29) exhibit greater stability due to non-labile bonds .

Case Study: Comparison with 9-Ethyl-6-hydrazinyl-9H-purine

The simpler analog 9-ethyl-6-hydrazinyl-9H-purine (CAS 5427-21-4, ) lacks the benzylidene group, resulting in:

  • Lower Molecular Weight : 178.19 g/mol vs. ~320 g/mol (estimated for the target compound).
  • Reduced Steric Hindrance : The absence of the bulky benzylidene group may facilitate synthetic modifications but reduce target specificity.

Biological Activity

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine is a synthetic compound belonging to the purine derivatives class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis typically involves the condensation of 6-hydrazinylpurine with 4-ethylbenzaldehyde. The process can be summarized as follows:

  • Reaction Conditions :
    • Solvent : Ethanol or methanol
    • Base : Sodium hydroxide or potassium carbonate
    • Temperature : Room temperature to reflux conditions
    • Duration : Several hours to overnight

This method employs a Schiff base formation followed by cyclization, yielding the desired product with notable purity and yield.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymes : The compound may bind to the active sites of enzymes involved in purine metabolism, blocking their activity.
  • Interact with Nucleic Acids : It can intercalate into DNA or RNA, potentially disrupting their function and leading to cytotoxic effects .

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. For instance, research conducted using various cancer cell lines has shown that derivatives of purine compounds exhibit significant cytotoxicity. The specific activity of this compound was evaluated against several cancer types, including:

Cell Line IC50 Value (µM) Effect Observed
HepG2 (Liver Cancer)12.5Significant growth inhibition
MCF-7 (Breast Cancer)15.0Induction of apoptosis
A549 (Lung Cancer)10.0Cell cycle arrest

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics .

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, preventing replication and proliferation of malignant cells .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Unique Features Biological Activity
6-HydrazinylpurineLacks substituents enhancing hydrophobicityLower anticancer activity
2-MethylbenzylidenehydrazineDoes not contain purine ringLimited biological activity
(E)-6-(2-(4-benzoxybenzylidene)hydrazinyl)-9H-purineEnhanced hydrophobic interactionsHigher cytotoxicity

This table illustrates that the presence of both the purine ring and the hydrophobic substituent in this compound contributes to its enhanced biological activity compared to related compounds .

Q & A

Basic: What are the regioselective synthesis strategies for introducing the hydrazinyl group at the 6-position of 9H-purine?

The hydrazinyl group is introduced via nucleophilic substitution at the 6-chloro position of purine derivatives. For example, 2,6-dichloro-9H-purine reacts with hydrazine hydrate under ambient conditions to yield 1-(6-chloro-9H-purin-2-yl)hydrazine. This intermediate is then condensed with 4-ethylbenzaldehyde to form the (E)-benzylidene hydrazine derivative . Key steps include:

  • Reaction conditions : Stirring at room temperature with hydrazine hydrate (1 eq.) for 1 hour.
  • Purification : Isolation via diethyl ether wash and direct use in subsequent steps without chromatography .
  • Characterization : Confirmation by 1^1H NMR, focusing on the hydrazine NH (δ8.59.0δ \sim8.5–9.0 ppm) and imine proton (δ8.08.3δ \sim8.0–8.3 ppm) signals .

Basic: How are spectroscopic methods employed to confirm the structure of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine?

  • 1^1H NMR : Distinct peaks for the hydrazine NH (δ8.7δ \sim8.7 ppm), imine proton (δ8.2δ \sim8.2 ppm), and aromatic protons of the 4-ethylbenzylidene group (δ7.37.8δ \sim7.3–7.8 ppm) are observed. The ethyl group appears as a triplet (δ1.21.3δ \sim1.2–1.3 ppm) and quartet (δ2.62.7δ \sim2.6–2.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) with a mass matching the calculated molecular weight (C14H14N6C_{14}H_{14}N_6: 278.3 g/mol).
  • TLC Monitoring : Ethyl acetate/hexane (1:3) is used to track reaction progress, with UV visualization at 254 nm .

Advanced: What methodologies optimize the conjugation of this purine derivative to biomolecules for targeted delivery?

The compound’s hydrazine group enables conjugation via pH-sensitive linkers. For example:

  • Antibody-Drug Conjugates (ADCs) : The hydrazine reacts with a 2,5-dioxopyrrolidin-1-yl ester linker, which is then coupled to monoclonal antibodies (e.g., rituximab) via lysine residues. Size-exclusion chromatography (SEC) is used to purify the conjugate and confirm binding specificity .
  • Critical Parameters : Maintain a 5:1 molar ratio (linker:antibody) and use spin columns equilibrated with PBS (pH 7.4) to avoid aggregation .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry?

  • Crystallization : Grow crystals via vapor diffusion using ethanol/water (1:1).
  • Data Collection : Use a synchrotron source (λ = 0.71073 Å) at 110 K.
  • Refinement : SHELXL refines the structure, confirming the (E)-configuration of the benzylidene hydrazine moiety. Key metrics: Rfactor<0.05R_{\text{factor}} < 0.05, data-to-parameter ratio >12:1 .

Basic: What in vitro assays evaluate the anticancer potential of this compound?

  • Cell Viability Assays : Test against leukemia (HL-60) and solid tumor (MCF-7) cell lines using MTT. IC50_{50} values are calculated with GraphPad Prism (nonlinear regression).
  • Control Compounds : Compare to 6-mercaptopurine (positive control) to assess potency improvements .

Advanced: How can conflicting biological activity data across studies be addressed?

Discrepancies in IC50_{50} values may arise from:

  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) affect compound stability. Standardize protocols using RPMI-1640 with 10% FBS .
  • Metabolic Activation : Use LC-MS to detect glutathione-dependent metabolites (e.g., 6-mercaptopurine) in rat liver microsomes, which may explain activity variations .

Advanced: What structural modifications enhance solubility without compromising activity?

  • Piperazine Substitution : Replace the 4-ethyl group with 4-acetylpiperazine to improve water solubility. This modification maintains anticancer activity (IC50_{50} = 1.2 µM vs. HL-60) .
  • Formulation : Use PEGylated liposomes (70 nm diameter, PDI <0.2) for in vivo delivery, achieving >80% encapsulation efficiency .

Advanced: How is computational modeling used to predict ADMET properties?

  • Software : SwissADME predicts moderate intestinal absorption (HIA = 72%) due to logP ~2.1.
  • CYP Inhibition : Use Schrödinger’s QikProp to identify risks (e.g., CYP3A4 inhibition at IC50_{50} = 5 µM).
  • Toxicity : ProTox-II flags hepatotoxicity (probability = 65%), necessitating in vivo liver enzyme monitoring .

Basic: What purification techniques are optimal for isolating this compound?

  • Column Chromatography : Use silica gel (100–200 mesh) with ethyl acetate/hexane (1:6 → 1:3 gradient). Rf=0.2R_f = 0.2 in 20% EtOAc/hexane .
  • Recrystallization : Ethanol/water (7:3) yields >95% purity, confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced: How do solvent effects influence the compound’s stability during storage?

  • Degradation Pathways : Hydrolysis of the hydrazine bond occurs in aqueous buffers (pH >7.0).
  • Storage : Lyophilize and store at -80°C in amber vials under argon. Stability >6 months confirmed by HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.